The vipivotide tetraxetan linker is a crucial component of the radiopharmaceutical lutetium (177Lu) vipivotide tetraxetan, used for targeted radionuclide therapy in prostate cancer. [] It acts as a bridge, connecting the prostate-specific membrane antigen (PSMA)-targeting moiety (vipivotide) to the radioactive isotope lutetium-177. This linker plays a vital role in the drug's efficacy by facilitating the delivery of targeted radiation to PSMA-expressing cancer cells while minimizing off-target effects. []
Mechanism of Action
Targeted Binding: The vipivotide moiety of the drug exhibits high affinity for prostate-specific membrane antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells. [, ]
Internalization and Radiation: Upon binding to PSMA, the drug, including the linker component, is internalized by the cancer cell. Once inside, the beta-emitting radioisotope lutetium-177 releases radiation, damaging the DNA of the cancer cells and leading to cell death. [, ] The linker's stability within the cell is crucial to ensure localized radiation delivery.
Applications
Metastatic Castration-Resistant Prostate Cancer (mCRPC): Clinical trials, such as the VISION trial, have demonstrated the efficacy of lutetium (177Lu) vipivotide tetraxetan in improving overall survival and progression-free survival in patients with PSMA-positive mCRPC who have received prior treatment with androgen receptor pathway inhibitors and taxane-based chemotherapy. [, ]
Potentially Earlier Stages of Prostate Cancer: Ongoing research is exploring the use of lutetium (177Lu) vipivotide tetraxetan in earlier stages of prostate cancer, including metastatic castrate-sensitive prostate cancer. [, ]
Future Directions
Combination Therapies: Investigating the use of lutetium (177Lu) vipivotide tetraxetan in combination with other anti-cancer agents, such as PARP inhibitors or chemotherapies, to improve treatment outcomes. [, ]
Personalized Medicine: Developing strategies to personalize treatment with lutetium (177Lu) vipivotide tetraxetan based on individual patient characteristics, such as PSMA expression levels and tumor burden. []
Related Compounds
Lutetium Lu 177 vipivotide tetraxetan (Pluvicto, 177Lu-PSMA-617)
Compound Description: Lutetium Lu 177 vipivotide tetraxetan is a first-in-class targeted radionuclide therapy for treating metastatic castration-resistant prostate cancer (mCRPC). [, ] It was approved by the FDA in March 2022. [, ] The drug consists of a PSMA-targeting peptidomimetic moiety (vipivotide tetraxetan), a linker, and a radionuclide chelator attached to the beta-emitting radioisotope lutetium-177. [, ] Upon administration, it binds to PSMA on prostate cancer cells, delivering targeted radiation for cell death. []
177Lu-DOTATATE (Lutathera)
Compound Description: 177Lu-DOTATATE is a radioconjugate consisting of the somatostatin antagonistic peptide DOTA-JR11 linked to the beta-emitting radioisotope lutetium-177. [] It received FDA approval in 2018 for treating somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs). [] The compound works by binding to somatostatin receptors on neuroendocrine tumor cells, delivering targeted radiation. []
Relevance: While the targeting moiety differs, 177Lu-DOTATATE shares a key structural similarity with lutetium Lu 177 vipivotide tetraxetan: both utilize lutetium-177 as the radioisotope for therapy. [, ] This comparison highlights the use of different targeting moieties in conjunction with the same radioisotope for treating different types of cancer, showcasing the versatility of this approach.
225Ac-J591
Compound Description: 225Ac-J591 is a radiopharmaceutical therapy under investigation that combines the alpha-emitting radioisotope actinium-225 with the J591 antibody. [] It targets PSMA in patients with mCRPC, particularly those who have undergone prior 177Lu-PSMA treatment. [] The drug is currently being evaluated in a Phase I/II dose-escalation study to determine its safety and efficacy. []
Relevance: 225Ac-J591 shares a similar target (PSMA) with lutetium Lu 177 vipivotide tetraxetan, making it relevant for understanding the different approaches to target the same antigen. [] While "vipivotide tetraxetan linker" connects a peptidomimetic moiety in Pluvicto, 225Ac-J591 utilizes a different targeting strategy with an antibody. This contrast highlights the diverse methods of targeting PSMA in radionuclide therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Indigo to dark blue powder. (NTP, 1992) Indigo carmine is an organic sodium salt resulting from the formal condensation of indigo carmine (acid form) with two equivalents of sodium hydroxide. It is an indicator at pH 11.5-14, changing from blue to yellow. It has a role as a food colouring, a histological dye and a two-colour indicator. It contains an indigo carmine(2-). Indolesulfonic acid used as a dye in renal function testing for the detection of nitrates and chlorates, and in the testing of milk.
Indimilast is a phosphodiesterase IV inhibitor. Phosphodiesterase (PDE) inhibitors modulate lung inflammation and cause bronchodilation by increasing intracellular cyclic adenosine 3', 5'-monophosphate in airway smooth muscle and inflammatory cells. PDE-4 inhibitor (PDE4I) is potential useful in chronic obstructive pulmonary disease (COPD).
Indinavir is a N-(2-hydroxyethyl)piperazine, a piperazinecarboxamide and a dicarboxylic acid diamide. It has a role as a HIV protease inhibitor. Indinavir anhydrous is a Protease Inhibitor. The mechanism of action of indinavir anhydrous is as a HIV Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor. Indinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Indinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and mild elevations in indirect bilirubin concentration. Indinavir is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, antiretroviral therapy with indinavir may result in an exacerbation of the underlying chronic hepatitis B or C. Indinavir is a natural product found in Streptomyces with data available. Indinavir is a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability. Indinavir Anhydrous is an anhydrous formulation of indinavir, a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability. A potent and specific HIV protease inhibitor that appears to have good oral bioavailability.
Indinavir sulfate is an azaheterocycle sulfate salt. It is functionally related to an indinavir. Indinavir Sulfate is a synthetic antiviral agent. Indinavir selectively binds to the active site of human immunodeficiency virus (HIV) protease and inhibits its activity, preventing the protease-mediated cleavage of gag-pol viral polyproteins; as a result immature, noninfectious virions are produced. A potent and specific HIV protease inhibitor that appears to have good oral bioavailability.